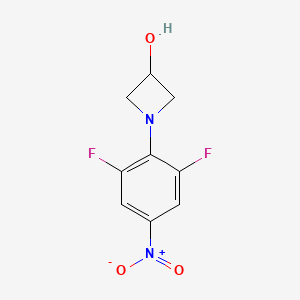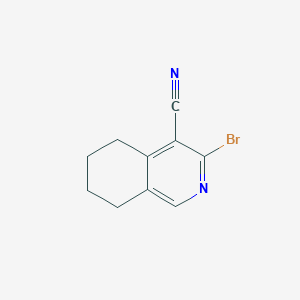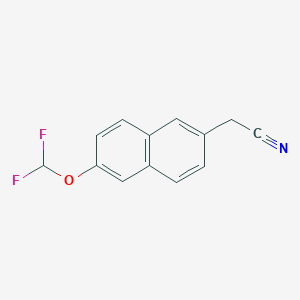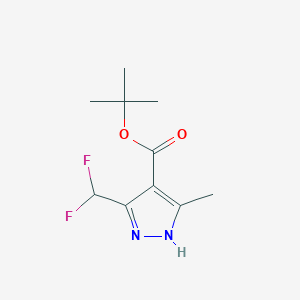
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H8F2N2O3 It is characterized by the presence of a four-membered azetidine ring, substituted with a hydroxyl group and a 2,6-difluoro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a suitable amine and an epoxide can be reacted under basic conditions to form the azetidine ring.
Introduction of the 2,6-Difluoro-4-nitrophenyl Group: The 2,6-difluoro-4-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable nucleophile with a 2,6-difluoro-4-nitrobenzene derivative under appropriate conditions.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, nucleophilic aromatic substitution conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological targets are of interest for drug discovery.
Medicine: Explored as a potential therapeutic agent due to its unique structural features. Research is ongoing to understand its pharmacological properties and potential medical applications.
Industry: Used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable compound for industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)azetidin-3-ol: Lacks the nitro group, leading to different reactivity and biological activity.
1-(4-Nitrophenyl)azetidin-3-ol: Lacks the fluorine atoms, resulting in different chemical properties and applications.
1-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol:
The uniqueness of this compound lies in its combination of the azetidine ring, hydroxyl group, and 2,6-difluoro-4-nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919300-10-0 |
|---|---|
Molecular Formula |
C9H8F2N2O3 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H8F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2,6,14H,3-4H2 |
InChI Key |
XMIVQOXTPITAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)


![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)










